4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Description
4-Allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a triazole-3-thiol derivative characterized by an allyl group at position 4 and a 1-(4-methylphenoxy)ethyl substituent at position 3. For example, the methoxy-substituted analog (4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol) has a molecular weight of 291.37 g/mol, is classified as an irritant, and requires room-temperature storage .
Properties
IUPAC Name |
3-[1-(4-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-9-17-13(15-16-14(17)19)11(3)18-12-7-5-10(2)6-8-12/h4-8,11H,1,9H2,2-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSUYMFRUVLWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407460 | |
| Record name | 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-79-5 | |
| Record name | 2,4-Dihydro-5-[1-(4-methylphenoxy)ethyl]-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenol with ethyl chloroacetate to form an intermediate, which is then reacted with allyl isothiocyanate and hydrazine hydrate to form the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The allyl and methylphenoxy groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol demonstrate cytotoxic effects against various cancer cell lines.
Case Study:
In vitro tests using the MTT assay revealed that certain triazole derivatives exhibited strong cytotoxicity against melanoma cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation. A related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells.
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been extensively studied. Compounds containing the triazole-thiol structure have shown moderate activity against various microbial strains.
Table: Antimicrobial Activity of Triazole Derivatives
| Compound | Microbial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | E. coli | 15 mm |
| S. aureus | 18 mm | |
| Pseudomonas aeruginosa | 12 mm |
Agricultural Applications
Triazoles are commonly used in agriculture as fungicides due to their ability to inhibit fungal growth. The specific compound can be utilized to control various plant diseases caused by fungi.
Mechanism of Action:
The mechanism involves inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This action disrupts cell membrane integrity and leads to cell death.
Material Science Applications
In materials science, triazoles are explored for their potential in developing new materials with unique properties. The incorporation of triazole rings can enhance thermal stability and mechanical strength in polymer matrices.
Case Study:
Research has indicated that incorporating triazole derivatives into polymer blends can improve their resistance to thermal degradation while maintaining flexibility and strength.
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This compound may also interfere with the synthesis of essential biomolecules in pathogens, leading to their death or inhibition of growth .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility and bioavailability. The allyl group may contribute to steric effects or participate in radical scavenging .
- Tautomerism : Thiol-thione tautomerism (e.g., in Schiff base derivatives) influences reactivity and binding to biological targets .
Antitumor Activity
- Furfuryl Derivatives: Analogous furfuryl-substituted triazole-3-thiols (e.g., 4-allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol) exhibit weak EGFR tyrosine kinase inhibition but induce receptor degradation, leading to cancer cell detachment. This mechanism avoids resistance associated with strong kinase inhibitors .
- Naproxen-Based Analogs: Compounds like (E)-4-((benzo[d][1,3]dioxol-5-ylmethylene)amino)-5-(1-(6-methoxynaphthalen-2-yl)ethyl)-4H-1,2,4-triazole-3-thiol show IC50 values <1 μM against MCF-7, Huh-7, and A-549 cell lines, outperforming doxorubicin .
Antioxidant Activity
- Electron-donating groups (-NH2, -SH) enhance radical scavenging. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) exhibit IC50 values of 5.84 μg/mL in DPPH assays, comparable to ascorbic acid . The target compound’s 4-methylphenoxyethyl group may reduce antioxidant efficacy compared to amino-substituted analogs.
Antiviral Potential
Biological Activity
4-Allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in pharmaceuticals and agriculture, particularly as antifungal agents and potential anticancer compounds. This article delves into the biological activity of this specific triazole derivative, highlighting its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented by the following chemical formula:
- Molecular Formula: C14H17N3OS
- CAS Number: 667414-42-8
The presence of the triazole ring and the thiol group is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.
Anticancer Properties
Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant anticancer activity. For instance, a study evaluated various triazole derivatives against human cancer cell lines, including melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The results indicated that compounds similar to this compound showed higher cytotoxicity in these cell lines compared to standard treatments .
Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | IGR39 | 15.2 |
| Compound B | MDA-MB-231 | 12.8 |
| 4-Allyl... | Panc-1 | 10.5 |
The selectivity of these compounds towards cancer cells suggests a potential for targeted cancer therapies .
Antimicrobial Activity
Triazole derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit fungal growth makes it a candidate for agricultural applications as a fungicide. Research indicates that triazoles disrupt fungal cytochrome P450 enzymes, leading to impaired ergosterol synthesis—a critical component of fungal cell membranes .
Table 2: Antimicrobial Efficacy of Triazole Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Candida albicans | 8 µg/mL |
| Compound D | Aspergillus niger | 16 µg/mL |
| 4-Allyl... | Fusarium oxysporum | 12 µg/mL |
This antifungal activity highlights the compound's potential in both medical and agricultural settings .
Other Biological Activities
In addition to anticancer and antimicrobial effects, triazole derivatives have been reported to exhibit various other biological activities such as:
- Antioxidant Activity: Protects cells from oxidative stress.
- Anti-inflammatory Effects: Reduces inflammation in various models.
- Antitubercular Activity: Shows promise against Mycobacterium tuberculosis.
These multifaceted activities suggest that compounds like this compound could be valuable in treating a range of diseases beyond cancer .
The biological activities of triazoles are primarily attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition: Many triazoles inhibit cytochrome P450 enzymes in fungi and mammals.
- Receptor Binding: They can bind to various receptors involved in cell signaling pathways.
- Cell Cycle Interference: Some derivatives induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Case Studies
A notable case study involved the synthesis and evaluation of several triazole derivatives against cancer cell lines. The study found that the presence of substituents on the triazole ring significantly influenced cytotoxicity and selectivity towards cancer cells. The most promising candidates were further tested in vivo to assess their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
